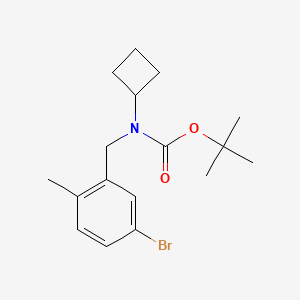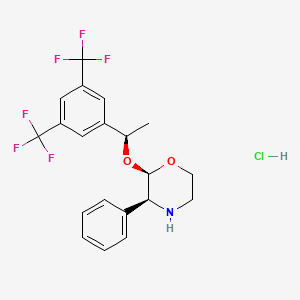
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom, a methyl group attached to a benzyl ring, and a cyclobutyl group linked to a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-methyl-benzyl alcohol, undergoes bromination using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Formation of Cyclobutyl Carbamate: The brominated intermediate is then reacted with cyclobutyl isocyanate under controlled conditions to form the cyclobutyl carbamate.
Esterification: Finally, the cyclobutyl carbamate is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chlorobenzoic acid: Shares the bromine substitution but differs in the functional groups attached to the benzyl ring.
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Similar in having a bromine atom but with different core structures and applications.
Uniqueness
(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester is unique due to its combination of a bromine atom, a methyl group, and a cyclobutyl carbamate ester
Propiedades
Fórmula molecular |
C17H24BrNO2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-cyclobutylcarbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-12-8-9-14(18)10-13(12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3 |
Clave InChI |
KAQPHIGSOANEJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)
